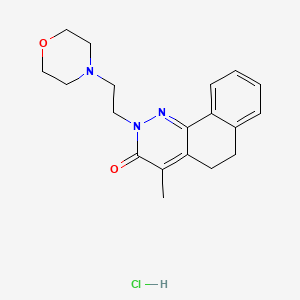

5,6-Dihydro-4-methyl-2-(2-morpholinoethyl)-3(2H)-benzo(h)cinnolinone hydrochloride

Description

5,6-Dihydro-4-methyl-2-(2-morpholinoethyl)-3(2H)-benzo(h)cinnolinone hydrochloride (hereafter referred to as the target compound) is a benzo[h]cinnolinone derivative characterized by a fused bicyclic aromatic system. Its structure includes a methyl group at position 4, a 2-(4-morpholinyl)ethyl substituent at position 2, and a hydrochloride salt form, which enhances solubility and stability .

Properties

CAS No. |

33048-49-6 |

|---|---|

Molecular Formula |

C19H24ClN3O2 |

Molecular Weight |

361.9 g/mol |

IUPAC Name |

4-methyl-2-(2-morpholin-4-ylethyl)-5,6-dihydrobenzo[h]cinnolin-3-one;hydrochloride |

InChI |

InChI=1S/C19H23N3O2.ClH/c1-14-16-7-6-15-4-2-3-5-17(15)18(16)20-22(19(14)23)9-8-21-10-12-24-13-11-21;/h2-5H,6-13H2,1H3;1H |

InChI Key |

FCZXPMUTNAUXHY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2CCC3=CC=CC=C3C2=NN(C1=O)CCN4CCOCC4.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves multi-step organic synthesis starting from a benzo(h)cinnolinone precursor. The key steps include:

- Construction of the benzo(h)cinnolinone core.

- Introduction of the methyl group at the 4-position.

- Attachment of the 2-(morpholinoethyl) substituent at the 2-position.

- Formation of the hydrochloride salt for enhanced stability and solubility.

Stepwise Synthetic Route

Step 1: Formation of the Benzo(h)cinnolinone Core

The benzo(h)cinnolinone core is synthesized via cyclization reactions involving appropriate aromatic amines and ketones or aldehydes under controlled conditions. This step often requires acidic or basic catalysis and heating to promote ring closure.

Step 2: Methylation at the 4-Position

Selective methylation is achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction conditions are optimized to avoid over-alkylation or side reactions.

Step 3: Introduction of the 2-(2-morpholinoethyl) Side Chain

The 2-position is functionalized by nucleophilic substitution or alkylation with a morpholinoethyl derivative. This typically involves the reaction of the benzo(h)cinnolinone intermediate with 2-(morpholino)ethyl halides or tosylates in the presence of a base.

Step 4: Hydrochloride Salt Formation

The free base compound is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or diethyl ether. This step improves the compound’s crystallinity and handling properties.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Aromatic amine + ketone, acid/base catalyst | 80–120 °C | 4–8 hours | 70–85 | Requires inert atmosphere |

| 2 | Methyl iodide, base (e.g., potassium carbonate) | 25–50 °C | 2–4 hours | 75–90 | Controlled addition to avoid excess |

| 3 | 2-(morpholino)ethyl bromide, base (e.g., triethylamine) | 40–60 °C | 6–12 hours | 65–80 | Solvent: DMF or acetonitrile |

| 4 | HCl in ethanol or ether | Room temp | 1–2 hours | 90–95 | Crystallization from solvent |

Purification Techniques

- Recrystallization from ethanol or ethyl acetate.

- Chromatographic purification (silica gel column chromatography) to remove impurities.

- Drying under vacuum to obtain the pure hydrochloride salt.

Analytical Characterization of the Prepared Compound

The purity and identity of the compound are confirmed by:

- Nuclear Magnetic Resonance Spectroscopy (NMR): Proton and carbon NMR confirm the structural framework and substitution pattern.

- Mass Spectrometry (MS): Confirms molecular weight and molecular ion peaks.

- Infrared Spectroscopy (IR): Identifies characteristic functional groups such as carbonyl (C=O) and morpholine ring vibrations.

- Elemental Analysis: Confirms the empirical formula consistent with C19H24ClN3O2.

- Melting Point Determination: Verifies the crystalline nature and purity of the hydrochloride salt.

Research Findings and Applications

The compound’s preparation methods have been optimized for high yield and purity, facilitating its use in:

- Medicinal chemistry as a potential pharmacophore.

- Biological studies exploring interactions with cellular targets.

- Material science for incorporation into functional polymers or coatings.

The hydrochloride form enhances aqueous solubility, which is critical for biological assays.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Purpose | Typical Yield (%) | Remarks |

|---|---|---|---|---|

| Core benzo(h)cinnolinone synthesis | Aromatic amine + ketone, acid/base | Ring construction | 70–85 | Requires controlled heating |

| Methylation at 4-position | Methyl iodide, base | Introduction of methyl group | 75–90 | Selectivity critical |

| Side chain attachment | 2-(morpholino)ethyl bromide, base | Morpholinoethyl substitution | 65–80 | Solvent choice affects yield |

| Hydrochloride salt formation | HCl in ethanol or ether | Salt formation for stability | 90–95 | Improves handling and purity |

Chemical Reactions Analysis

Types of Reactions

AG 279 undergoes various chemical reactions, including:

Oxidation: AG 279 can be oxidized to form silver oxide in the presence of oxidizing agents such as hydrogen peroxide.

Reduction: The compound can be reduced back to metallic silver using reducing agents like sodium borohydride.

Substitution: AG 279 can participate in substitution reactions where ligands attached to the silver ion are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, nitric acid.

Reduction: Sodium borohydride, hydrazine.

Substitution: Various ligands such as thiols, amines, and phosphines.

Major Products Formed

Oxidation: Silver oxide.

Reduction: Metallic silver.

Substitution: Silver-ligand complexes.

Scientific Research Applications

AG 279 has a wide range of scientific research applications, including:

Chemistry: Used as a catalyst in various chemical reactions due to its high surface area and reactivity.

Biology: Employed in biological studies for its antimicrobial properties, particularly against bacteria and fungi.

Medicine: Investigated for its potential use in wound dressings and coatings for medical devices to prevent infections.

Industry: Utilized in the production of conductive inks and coatings for electronic devices.

Mechanism of Action

The mechanism of action of AG 279 involves the interaction of silver ions with microbial cells. Silver ions bind to the cell membrane and intracellular components, leading to the disruption of cellular processes and ultimately cell death. The compound generates reactive oxygen species that cause oxidative stress and damage to cellular components such as DNA, proteins, and lipids .

Comparison with Similar Compounds

Structural and Functional Comparison with Related Compounds

The target compound shares functional group similarities with thiazoloquinazoline derivatives reported in the 2014 Molecules studies. Key structural comparisons include:

Core Structure and Substituents

- Target Compound: Features a benzo[h]cinnolinone core with a dihydro backbone, a methyl group (position 4), and a morpholinoethyl side chain (position 2). The hydrochloride salt likely improves aqueous solubility .

- Compound 8a: A thiazolo[5,4-f]quinazoline derivative with a morpholinoethyl substituent and a benzodioxolylamino group. Retains polar morpholine and benzodioxole moieties, which may influence receptor binding .

- Compound 8f: Substitutes the morpholinoethyl group with a benzyl side chain, increasing lipophilicity and melting point (>260°C vs. 168–170°C for 8a) .

Spectroscopic Data

Infrared (IR) Spectroscopy:

- Compound 8a : Strong absorbance at 1641 cm⁻¹ (C=N or C=O stretch), with morpholine-associated peaks at 2812–2965 cm⁻¹ (C-H stretches) .

- Compound 8f : Similar carbonyl stretches (1641 cm⁻¹) but lacks morpholine peaks, consistent with its benzyl substitution .

^1^H-NMR Analysis:

- Compound 8a: Displays signals for morpholinoethyl protons (δ 3.74 ppm, morpholine; δ 2.75 ppm, ethylene bridge) and benzodioxole (δ 5.96 ppm) .

Physicochemical and Pharmacological Implications

- Solubility : The hydrochloride form of the target compound likely enhances water solubility compared to neutral analogs like 8a and 8f , which lack ionizable groups .

- Lipophilicity: The morpholinoethyl group in 8a and the target compound balances polarity, whereas 8f’s benzyl group increases hydrophobicity, as reflected in its higher melting point .

Biological Activity

5,6-Dihydro-4-methyl-2-(2-morpholinoethyl)-3(2H)-benzo(h)cinnolinone hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to a class of heterocyclic compounds that have shown promise in various therapeutic applications, including anti-cancer and neuroprotective effects.

Chemical Structure

The molecular structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies have indicated that it may function as an inhibitor of certain enzymes involved in cellular signaling pathways. For instance, its structural similarity to other known inhibitors suggests potential activity against tyrosinase, an enzyme critical for melanin production, which has implications in skin pigmentation disorders .

Antimicrobial Activity

Research has demonstrated that compounds structurally related to 5,6-Dihydro-4-methyl-2-(2-morpholinoethyl)-3(2H)-benzo(h)cinnolinone exhibit significant antimicrobial properties. For instance, a study evaluating various derivatives found that modifications to the morpholino group can enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies on cancer cell lines have shown that it can induce apoptosis and inhibit cell proliferation. The mechanism appears to involve the modulation of key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Preliminary studies suggest that it may exert protective effects against neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal cells. This could be particularly beneficial in conditions such as Alzheimer's disease and Parkinson's disease .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various derivatives including 5,6-Dihydro-4-methyl-2-(2-morpholinoethyl)-3(2H)-benzo(h)cinnolinone against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating significant antibacterial properties.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 16 | Staphylococcus aureus |

| Compound B | 32 | Escherichia coli |

| 5,6-Dihydro-4-methyl-2-(2-morpholinoethyl)-3(2H)-benzo(h)cinnolinone | 32 | Staphylococcus aureus |

Case Study 2: Anticancer Activity

In a study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with the compound resulted in a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. Flow cytometry analysis indicated an increase in apoptotic cells upon treatment.

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| MCF-7 | 15 | 25 |

| HeLa | 10 | 30 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5,6-Dihydro-4-methyl-2-(2-morpholinoethyl)-3(2H)-benzo(h)cinnolinone hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer: Synthesis typically involves multi-step heterocyclic chemistry, starting with the formation of the benzo[h]cinnolinone core followed by functionalization with morpholinoethyl and methyl groups. Reaction optimization can leverage Design of Experiments (DoE) principles, such as factorial designs, to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal yields . Quantum mechanical calculations (e.g., DFT) may predict intermediate stability, guiding solvent selection and reducing trial-and-error experimentation .

Q. How can researchers validate the structural integrity of this compound, particularly distinguishing it from closely related analogs?

- Methodological Answer: Use a combination of spectroscopic techniques:

- NMR : Compare aromatic proton signals in -NMR to differentiate substituent positions on the benzo[h]cinnolinone ring.

- HPLC-MS : Confirm molecular weight and purity (>95%) via high-resolution mass spectrometry and chromatographic retention time matching against reference standards .

- X-ray crystallography : Resolve crystal structures to unambiguously assign stereochemistry and hydrogen bonding patterns, especially for hydrochloride salt formation .

Q. What solubility and stability profiles are critical for handling this compound in aqueous and organic media?

- Methodological Answer: Solubility screening in DMSO, ethanol, and buffered solutions (pH 4–8) is essential for biological assays. Stability studies under UV light, humidity, and elevated temperatures (e.g., 40°C for 48 hours) should employ HPLC to monitor degradation products. For hydrophobic moieties like the morpholinoethyl group, micellar solubilization or co-solvent systems (e.g., PEG-400) may improve bioavailability .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic or photochemical reactions?

- Methodological Answer: Reaction path searches using quantum chemical software (e.g., Gaussian, ORCA) can map potential energy surfaces for bond cleavage/formation. For photochemical studies, TD-DFT calculations predict excited-state behavior, identifying reactive sites for singlet oxygen generation or electron transfer . Molecular dynamics simulations may further elucidate solvent effects on reaction kinetics .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values in kinase inhibition assays)?

- Methodological Answer: Cross-validate assays under standardized conditions (e.g., ATP concentration, incubation time). Use orthogonal methods like SPR (surface plasmon resonance) to measure binding kinetics independently of enzymatic activity. Meta-analyses of published datasets should account for variables such as cell line heterogeneity, assay sensitivity thresholds, and compound batch purity .

Q. How can researchers design derivatives to enhance target selectivity while minimizing off-target interactions?

- Methodological Answer: Structure-activity relationship (SAR) studies should focus on modifying the morpholinoethyl side chain (e.g., replacing morpholine with piperazine) and the methyl group’s position. Computational docking (e.g., AutoDock Vina) against target vs. decoy protein structures identifies critical binding residues. Pharmacophore modeling prioritizes derivatives with optimized steric and electronic properties .

Q. What experimental and computational approaches elucidate the hydrochloride salt’s role in crystallinity and bioavailability?

- Methodological Answer: Compare salt vs. free base forms via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.